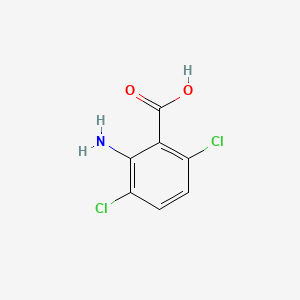

2-Amino-3,6-dichlorobenzoic acid

Overview

Description

2-Amino-3,6-dichlorobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the chemical behavior and properties that this compound might exhibit. For instance, the first paper discusses a compound with a similar structure, where hydrogen bonding and π-π interactions play a significant role in the formation of a two-dimensional network of ions .

Synthesis Analysis

The synthesis of related compounds involves selective and almost quantitative acylation reactions, as mentioned in the second paper . Although the exact synthesis of this compound is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis. For example, the reaction of acetoxybenzoyl chloride with diamino compounds under controlled conditions could be a plausible route for synthesizing derivatives of this compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of hydrogen bonds and π-π interactions, which contribute to the stability and crystalline structure of the compounds . These interactions are crucial in determining the three-dimensional arrangement of the molecules in the solid state.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functional groups to this compound include polycondensation reactions that can lead to the formation of polymers . The presence of amino and carboxylic acid groups in these compounds suggests that they could undergo reactions such as amide bond formation or participate in ester-amide interchange reactions during polymerization processes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. For example, the presence of chloro and amino substituents can influence the acidity, solubility, and reactivity of the benzoic acid core. The hydrogen bonding capabilities of the amino group and the electron-withdrawing effect of the chloro substituents are likely to affect the compound's melting point, boiling point, and solubility in various solvents.

Scientific Research Applications

Bioremediation in Drinking Water Treatment

Aminobacter sp. MSH1, a microorganism, can utilize 2,6-dichlorobenzamide (BAM), a major groundwater micropollutant, as a sole source of carbon, nitrogen, and energy. This organism converts BAM into 2,6-dichlorobenzoic acid (2,6-DCBA) and then further metabolizes it through a unique chlorobenzoate catabolic pathway. This capability positions Aminobacter sp. MSH1 as a promising biocatalyst for the bioremediation of groundwater in drinking water treatment plants (Raes et al., 2019).

Phytotoxicity and Herbicide Research

Research has explored the phytotoxic properties of derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids. These studies have shown the significance of N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid, which demonstrates selective activity, highlighting its potential in herbicide development (Baruffini & Borgna, 1978).

Ulcerative Colitis Treatment

3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, a derivative, has shown promise in treating ulcerative colitis. It suppresses the activation of mammalian target of rapamycin complex 1 (mTORC1) and regulates intestinal microbiota, highlighting its potential therapeutic effects in treating gastrointestinal disorders (He et al., 2022).

Synthesis of Medical Compounds

2,3-Dichlorobenzoic acid, a related compound, is a key intermediate in synthesizing antiepileptic drugs like lamotrigine, used in treating central nervous system disorders. Its synthesis through diazotization and Meerwein reaction from 2,3-dichloroaniline forms an important step in pharmaceutical production (Hong, 2006).

Antimicrobial Agents

Novel derivatives of 3,6-dichlorobenzo[b]thiophene-2-carbonylamino acid have been synthesized and evaluated for their antimicrobial properties. These compounds represent a significant area of research in the development of new antimicrobial agents (Hassan et al., 2007).

Safety and Hazards

properties

IUPAC Name |

2-amino-3,6-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIREQFMYZQWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863083 | |

| Record name | 2-Amino-3,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3032-32-4 | |

| Record name | Benzoic acid, 2-amino-3,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DICHLOROANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)

![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)